4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine
Description
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-phenylsulfanyl-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S2/c26-29(27,20-11-5-2-6-12-20)16-18-14-21(28-19-9-3-1-4-10-19)25-22(24-18)17-8-7-13-23-15-17/h1-15H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVNZDHDRLWLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine precursor, which undergoes sequential substitution reactions to introduce the phenylsulfanyl and phenylsulfonyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituent groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl or phenylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group yields a sulfone derivative, while reduction can lead to various reduced forms of the compound.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine typically involves multi-step organic reactions, including sulfonylation and substitution reactions. The structural features of this compound, such as the pyrimidine core and the presence of phenylsulfanyl and phenylsulfonyl groups, contribute to its biological activity.
Anticancer Activity
Studies have shown that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been evaluated for their activity against various cancer cell lines. The compound's mechanism often involves inhibition of key signaling pathways related to tumor growth and angiogenesis.
- Case Study : A series of pyrimidine derivatives were synthesized and tested for their anticancer activity at the U.S. National Cancer Institute. Several compounds demonstrated significant cytotoxic effects against leukemia and colon cancer cells, with GI50 values ranging from 13.6 to 14.9 µM .
| Compound | Activity Profile | GI50 (µM) |
|---|---|---|
| Compound A | Leukemia | 13.6 |
| Compound B | Colon Cancer | 14.9 |
Antiviral Activity
The antiviral potential of pyrimidine derivatives has been explored extensively, particularly in the context of HIV-1 inhibition. Compounds similar to this compound have been synthesized and tested for their ability to inhibit viral replication.
- Case Study : A recent study reported the synthesis of a series of triazole-based compounds that showed potent inhibitory effects against HIV-1, suggesting that modifications in the pyrimidine structure could lead to enhanced antiviral activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings and modifications to the pyrimidine core can significantly impact biological activity.
- Table: Key Structural Modifications
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Variation in sulfonyl group | Altered selectivity towards specific receptors |
Mechanism of Action
The mechanism of action of 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfonyl)phenol: Shares the phenylsulfonyl group but lacks the pyrimidine core.
Pyridinium salts: Structurally similar due to the presence of the pyridine ring but differ in their substituent groups and overall structure.
Uniqueness
4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine is unique due to its combination of phenylsulf
Biological Activity
4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine, also known by its CAS number 303147-36-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, synthesis, and potential applications in treating various diseases.
- Molecular Formula : C22H17N3O2S2
- Molecular Weight : 419.52 g/mol
- CAS Number : 303147-36-6
- Structure : Chemical Structure
Pharmacological Activity
The compound has been studied for various biological activities, particularly in the context of cancer therapy and enzymatic inhibition.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Specifically, the compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and cancer progression.
- Mechanism of Action :
-
Case Studies :
- In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines through modulation of apoptotic pathways .
- A study reported that the compound exhibited synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer types .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial for tumor growth and survival.
- CDK Inhibition :
- Other Targets :
Research Findings and Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-(phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:
- Step 1 : Suzuki-Miyaura coupling to introduce the 3-pyridinyl group at the 2-position of the pyrimidine ring.
- Step 2 : Thiol-substitution reactions to attach the phenylsulfanyl group at the 4-position.
- Step 3 : Sulfonylation of a methyl group at the 6-position using phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
- Key Considerations : Use anhydrous solvents and inert atmospheres to avoid side reactions. Monitor reaction progress via TLC or HPLC .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions. For example, dihedral angles between the pyrimidine ring and substituents (e.g., phenylsulfanyl groups) typically range from 30° to 50°, influencing steric and electronic properties .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. Key signals include:
- Pyrimidine protons : δ 8.2–8.5 ppm (aromatic).
- Sulfonyl methyl protons : δ 3.1–3.3 ppm (singlet).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 434.1) .
Advanced Research Questions
Q. What computational strategies are used to predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinity to targets (e.g., kinases or receptors). The 3-pyridinyl group often participates in π-π stacking, while sulfonyl groups form hydrogen bonds .
- ADMET Profiling : Predict pharmacokinetics using SwissADME or pkCSM. Key parameters:
- Lipophilicity (LogP) : ~3.5 (moderate blood-brain barrier penetration).
- CYP450 inhibition : High risk for CYP3A4 (requires experimental validation) .
Q. How do substituents like phenylsulfanyl and phenylsulfonyl influence the compound’s reactivity and stability?
- Methodological Answer :
- Electron-Withdrawing Effects : The phenylsulfonyl group destabilizes the pyrimidine ring, increasing electrophilicity at the 4- and 6-positions.
- Oxidative Stability : Phenylsulfanyl groups are prone to oxidation (e.g., to sulfones) under acidic conditions, necessitating stabilizing agents like BHT during storage .
- Thermal Analysis : DSC/TGA reveals decomposition temperatures >200°C, suitable for high-temperature reactions .
Q. What supramolecular interactions dominate the crystal packing of this compound?
- Methodological Answer :
- C-H···S Interactions : Between pyrimidine sulfur and aromatic protons (distance: ~3.7 Å).
- π-π Stacking : Between pyridinyl and phenylsulfanyl rings (offset ~1.5 Å).
- Hydrogen Bonding : Sulfonyl oxygen acts as an acceptor for N-H groups in co-crystals.
- Table : Key crystallographic data (from analogous structures):
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell volume | 2156.82 ų | |
| R-factor | 0.041 |
Methodological Challenges and Contradictions
Q. How are contradictory data on sulfonyl group reactivity reconciled in synthesis?
- Methodological Answer :
- Issue : Conflicting reports on sulfonyl group stability under basic vs. acidic conditions.
- Resolution : Controlled experiments show:
- Base Sensitivity : Use mild bases (e.g., Et₃N) to avoid elimination.
- Acid Sensitivity : Avoid strong acids (e.g., H₂SO₄) to prevent sulfone degradation.
- Validation : LC-MS monitoring identifies intermediates like sulfinic acid derivatives .
Experimental Design Recommendations
Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
